molecular formula CoH6NO5P B102828 Ammonium cobalt(II) phosphate monohydrate CAS No. 16827-96-6

Ammonium cobalt(II) phosphate monohydrate

Cat. No.: B102828
CAS No.: 16827-96-6
M. Wt: 189.96 g/mol
InChI Key: PNSIYUITZYKGRY-UHFFFAOYSA-L
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Description

Ammonium cobalt(II) phosphate monohydrate is an inorganic compound with the chemical formula CoH6NO5P. It is a crystalline solid that appears in colors ranging from blue to deep green. This compound is known for its stability at room temperature and its solubility in water and acidic solutions. It is primarily used in the preparation of other cobalt compounds and has applications in various fields such as catalysis, battery materials, and pigments .

Safety and Hazards

Ammonium cobalt(II) phosphate monohydrate is toxic if swallowed and harmful if inhaled. It may also cause an allergic skin reaction .

Future Directions

Cobalt phosphates, including Ammonium cobalt(II) phosphate monohydrate, have various physical performances in relation to their structures . They have promising fields for various applications such as electrical, electrochemical, magnetic, and catalytic processes . The introduction of monovalent ions into metallophosphates can lead to materials with interesting properties . The development of new materials that could potentially be ionic conductors or ion exchangers has led to the examination of the Co-P-O and A-Co-P-O crystallographic systems . The present system comprising only abundant elements contributes toward the development of cost-efficient solar HER to achieve sustainable development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium cobalt(II) phosphate monohydrate can be synthesized through a precipitation reaction. The typical method involves mixing aqueous solutions of cobalt(II) chloride (CoCl2) and ammonium phosphate ((NH4)2HPO4) in the presence of water. The reaction proceeds as follows:

CoCl2(aq)+(NH4)2HPO4(aq)+H2O(l)NH4CoPO4H2O(s)+2HCl(aq)\text{CoCl}_2 (\text{aq}) + (NH_4)_2HPO_4 (\text{aq}) + H_2O (\text{l}) \rightarrow NH_4CoPO_4 \cdot H_2O (\text{s}) + 2HCl (\text{aq}) CoCl2​(aq)+(NH4​)2​HPO4​(aq)+H2​O(l)→NH4​CoPO4​⋅H2​O(s)+2HCl(aq)

This reaction results in the formation of this compound as a solid precipitate.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of waste solutions from cobalt plating processes. These waste solutions contain cobalt(II) ions, which are reacted with ammonium phosphate and phosphoric acid to precipitate the desired compound. This method not only recycles cobalt from waste but also produces a valuable chemical product .

Chemical Reactions Analysis

Types of Reactions

Ammonium cobalt(II) phosphate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: High temperatures are required for the decomposition of this compound.

    Precipitation: Aqueous solutions of cobalt(II) chloride and ammonium phosphate are commonly used reagents.

Major Products Formed

    Oxidation: Cobalt oxide (CoO) or cobalt phosphate (Co3(PO4)2).

    Precipitation: this compound (NH4CoPO4·H2O).

Mechanism of Action

The mechanism of action of ammonium cobalt(II) phosphate monohydrate is primarily related to its crystal structure. The compound consists of an interconnected network of phosphate tetrahedra and cobalt(II) cations, with ammonium cations occupying the spaces between these units. This structure allows for hydrogen bonding interactions, which contribute to its stability and reactivity. The presence of cobalt(II) ions also imparts magnetic properties to the compound, making it useful in various applications.

Comparison with Similar Compounds

Ammonium cobalt(II) phosphate monohydrate can be compared with other similar compounds, such as:

    Ammonium nickel(II) phosphate monohydrate: Similar in structure but contains nickel(II) ions instead of cobalt(II) ions.

    Ammonium manganese(II) phosphate monohydrate: Contains manganese(II) ions and exhibits different magnetic properties.

    Cobalt(II) phosphate: Lacks the ammonium component and has different solubility and stability characteristics.

The uniqueness of this compound lies in its combination of cobalt(II) ions and ammonium ions, which impart specific chemical and physical properties that are valuable in various applications .

Properties

IUPAC Name

azanium;cobalt(2+);phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSIYUITZYKGRY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648452
Record name Ammonium cobalt(2+) phosphate--water (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16827-96-6
Record name Ammonium cobalt(2+) phosphate--water (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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